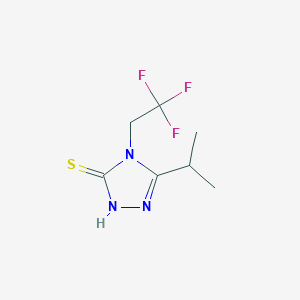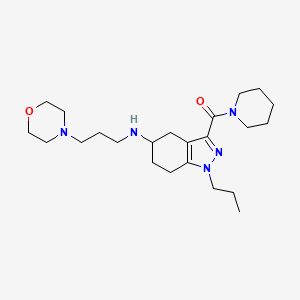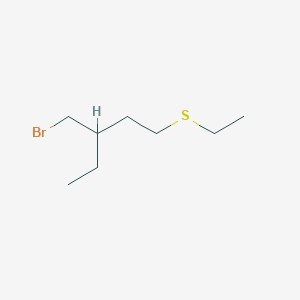
3-(Bromomethyl)-1-(ethylsulfanyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a brominated alkyl sulfide, characterized by the presence of a bromomethyl group and an ethylsulfanyl group attached to a pentane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane typically involves the bromination of 1-(ethylsulfanyl)pentane. This can be achieved through the following steps:
Starting Material: 1-(Ethylsulfanyl)pentane.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the bromomethyl group.
Reaction Conditions: The reaction is typically conducted in an inert solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfide group to a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like alcohols, nitriles, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-(ethylsulfanyl)pentane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-(ethylsulfanyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ethylsulfanyl group can undergo oxidation or reduction, leading to various functionalized derivatives. These reactions are facilitated by the molecular structure and the presence of reactive sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-1-(ethylsulfanyl)pentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-(methylsulfanyl)pentane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-(Bromomethyl)-1-(ethylsulfanyl)hexane: Similar structure but with a hexane backbone instead of a pentane backbone.
Uniqueness
3-(Bromomethyl)-1-(ethylsulfanyl)pentane is unique due to the combination of the bromomethyl and ethylsulfanyl groups, which confer distinct reactivity and functionalization potential. This makes it a valuable compound in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H17BrS |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-ethylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-3-8(7-9)5-6-10-4-2/h8H,3-7H2,1-2H3 |
Clé InChI |
LXMNOSRQNAJVFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCSCC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)

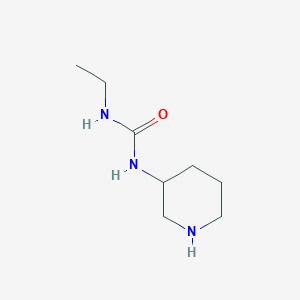
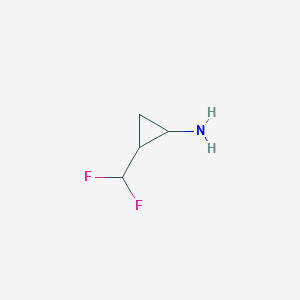
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)
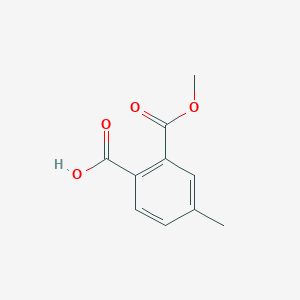
![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

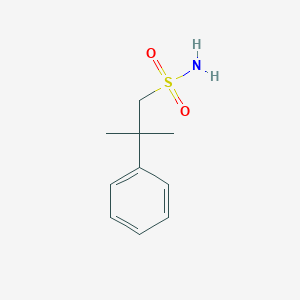
![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
